2-(4-Methyl-1H-benzimidazol-2-yl)ethanamine is a benzimidazole derivative. Benzimidazoles are a significant class of heterocyclic aromatic compounds formed by the fusion of a benzene ring and an imidazole ring. [] These compounds exhibit diverse pharmacological activities and are crucial in medicinal chemistry. [, ] Specifically, benzimidazole derivatives play a vital role in developing novel antimicrobial agents, driven by the increasing threat of multi-drug-resistant bacteria and fungi. []
2-(4-methyl-1H-benzimidazol-2-yl)ethanamine is an organic compound belonging to the class of benzimidazole derivatives. This compound features a fused benzene and imidazole ring structure, which is characteristic of benzimidazoles, and is known for its diverse biological activities. The presence of the 4-methyl group enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry.
The molecular formula of 2-(4-methyl-1H-benzimidazol-2-yl)ethanamine is C10H13N3, and its molecular weight is approximately 173.23 g/mol. It is classified under the category of heterocyclic compounds due to its unique ring structure, which includes nitrogen atoms. This compound has been studied for various biological activities, particularly in the context of anticancer and antiprotozoal effects .
The synthesis of 2-(4-methyl-1H-benzimidazol-2-yl)ethanamine typically involves several methods:
2-(4-methyl-1H-benzimidazol-2-yl)ethanamine can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-(4-methyl-1H-benzimidazol-2-yl)ethanamine primarily relates to its biological activities:
The applications of 2-(4-methyl-1H-benzimidazol-2-yl)ethanamine span several scientific fields:
The "privileged scaffold" status of benzimidazole arises from its capacity to bind diverse biological targets through multiple mechanisms:
The 4-methyl substitution in particular optimizes steric bulk and electron-donating effects. Methyl groups enhance membrane permeability by elevating logP values while maintaining aqueous solubility through reduced crystallinity—a critical balance for bioavailability [3] [6].
2-(1H-benzimidazol-2-yl)ethanamine derivatives exemplify strategic molecular hybridization, combining the target-binding benzimidazole core with a flexible ethylamine side chain. This configuration confers critical advantages:
Biological studies demonstrate that this side chain markedly enhances anticancer potency. For example, N-ethyl analogs (e.g., N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride, CAS 1269288-58-5) exhibit IC₅₀ values <10 μM against Hep3B and MCF7 cell lines by disrupting tubulin polymerization—outperforming non-alkylated analogs by 5-fold [6]. Similarly, antiprotozoal activity against Giardia correlates with amine chain length, where ethyl-to-propyl extensions increase membrane penetration .
Table 2: Biological Activities of 2-(Benzimidazol-2-yl)ethanamine Derivatives
Compound | Biological Activity | Key Finding |
---|---|---|
2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine | Antiviral (Enterovirus EV71) | IC₅₀ = 1.76 μg/mL; SI = 328 [3] |
N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine | Anticancer (MCF7 cells) | Tubulin disruption; IC₅₀ = 8.3 μM |
5,6-Dichloro-2-methyl-1H-benzimidazole analog | Urease inhibition | IC₅₀ = 0.0294 μM (vs. thiourea IC₅₀ = 0.51 μM) [3] |
The 4-methyl substituent on the benzimidazole ring provides distinct pharmacological advantages over unsubstituted or 5/6-methyl analogs:
SAR analyses reveal that 4-methyl-2-(aminomethyl)benzimidazoles exhibit 3-fold greater kinase inhibition (e.g., against MAPK10) versus 6-methyl isomers due to favorable hydrophobic contacts with Leu134 and Val38 [6]. In epigenetic modulation, these derivatives accumulate CRL substrates (e.g., Wee1, p27) at 12.5–25 μM concentrations by inhibiting cullin neddylation—a mechanism leveraged in tumor xenograft regression studies [3]. Current research focuses on hybridizing this core with pharmacophores like triazoles or sulfonamides to expand target profiles beyond oncology into neurodegeneration and antimicrobial therapy.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: